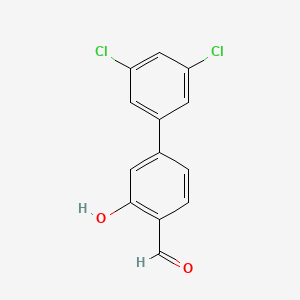

5-(3,5-Dichlorophenyl)-2-formylphenol

Description

Contextualization within Phenolic Aldehydes and Halogenated Aromatic Compounds

This compound belongs to two significant categories of organic chemicals: phenolic aldehydes and halogenated aromatic compounds.

Phenolic Aldehydes: These are organic compounds that contain both a hydroxyl (-OH) and a formyl (-CHO) group attached to an aromatic ring. wikipedia.org This class of compounds, which includes well-known examples like vanillin (B372448) and salicylaldehyde (B1680747), is important in both nature and industry. taylorandfrancis.com The presence of both the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the same aromatic ring imparts unique reactivity. Phenolic aldehydes are key precursors in the synthesis of polymers, fragrances, and pharmaceuticals. taylorandfrancis.comscienceinfo.com 5-(3,5-Dichlorophenyl)-2-formylphenol is a substituted salicylaldehyde, placing it firmly within this category.

Significance of Substituted Phenol (B47542) Frameworks in Organic Chemistry Research

Substituted phenols are a cornerstone of organic chemistry due to their widespread presence in natural products, pharmaceuticals, and synthetic materials like polymers. oregonstate.edu They serve as indispensable starting materials and intermediates for creating more complex molecules. wisdomlib.org The hydroxyl group on the phenol ring can direct subsequent chemical reactions and can be modified to alter the molecule's properties, such as its acidity or ability to form hydrogen bonds. wikipedia.orglibretexts.org

The ability to control the placement of different substituents on the phenol ring is a primary goal for organic chemists, as the substitution pattern dramatically influences the molecule's function. oregonstate.edu Researchers actively develop new synthetic methods to access phenols with diverse and complex substitution patterns, which are crucial for creating new drugs, agrochemicals, and advanced materials. oregonstate.eduwisdomlib.org The framework of this compound, with its specific ortho-formyl and meta-biaryl substitutions, represents a precisely constructed scaffold designed for further chemical elaboration.

Overview of Academic Research Objectives Pertaining to this compound

While direct research on this compound is not extensively published, the academic objectives for such a molecule can be inferred from studies on closely related structures. The primary research interest in this compound lies in its use as a specialized building block or ligand for the synthesis of larger, functional molecules.

Two main research avenues are apparent:

Synthesis of Biologically Active Compounds: Salicylaldehyde derivatives are known to be precursors for compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. chemicalbook.comacs.orgmdpi.com The formyl and hydroxyl groups can react with amines to form Schiff bases, which are excellent chelating ligands for metal ions, leading to metal-Schiff base complexes with significant therapeutic potential. chemicalbook.com The presence of the dichlorophenyl moiety is a common strategy in medicinal chemistry to enhance the potency or modify the pharmacological profile of a drug candidate. Therefore, a key research objective would be to use this compound as a starting material to develop novel therapeutic agents.

Development of Coordination Polymers and Catalysts: The ortho-hydroxy-aldehyde functionality is an excellent chelating unit for binding to metal centers. nih.govwikipedia.org This allows the compound to serve as a ligand in the construction of coordination polymers or discrete metal complexes. These materials can have interesting properties and applications in areas such as photocatalysis for the degradation of pollutants or as catalysts for specific organic transformations. nih.govnih.gov The bulky and electronically modified dichlorophenyl group can be used to fine-tune the steric and electronic environment of the metal center, thereby controlling the catalytic activity and selectivity of the resulting complex.

Historical Perspective on Related Chemical Entities and Methodologies

The synthesis of a molecule like this compound relies on a foundation of classic and modern organic reactions that have been developed over more than a century.

Phenol Substitution and Formylation: The introduction of a formyl group onto a phenol ring, particularly at the ortho position, is a historically significant transformation. The Reimer-Tiemann reaction, first reported in 1876 by Karl Reimer and Ferdinand Tiemann, was a seminal method for converting phenols to salicylaldehydes. wikipedia.orgpsiberg.comgoogle.com While historically important, this reaction has been supplemented by a host of other formylation methods (e.g., Duff, Vilsmeier-Haack) and more modern, highly regioselective procedures to achieve better control and efficiency. wikipedia.orgwikipedia.org

Creation of the Biaryl Bond: The connection between the two phenyl rings is a key structural feature. Historically, forming such carbon-carbon bonds was a significant challenge. The advent of transition metal-catalyzed cross-coupling reactions revolutionized this area of synthesis. The Suzuki-Miyaura coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979, is a powerful and widely used method for creating biaryl compounds from an organoboron species and an organic halide. news-medical.netlibretexts.orgwikipedia.org This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is noted for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecules like the one discussed here. wikipedia.orgorgchemres.org The development of specialized phosphine (B1218219) ligands, such as those developed by the Buchwald group, has further expanded the scope and efficiency of these couplings, particularly for sterically hindered substrates. libretexts.orgacs.org

Synthesis of Halogenated Aromatics: The preparation of chlorinated aromatic compounds typically involves electrophilic aromatic substitution, a foundational reaction in organic chemistry. numberanalytics.com Methods for the selective chlorination of benzene (B151609) rings have been refined over many decades to control the number and position of the added chlorine atoms.

The existence of this compound as a research chemical is a direct result of the maturation of these powerful synthetic methodologies, which allow chemists to construct complex, highly functionalized molecules with precise control over their architecture.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINBBHZVOIADCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685287 | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-94-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3′,5′-dichloro-3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3,5 Dichlorophenyl 2 Formylphenol

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For a complex architecture such as 5-(3,5-Dichlorophenyl)-2-formylphenol, the analysis begins by identifying the key structural bonds that can be disconnected based on reliable and well-established chemical reactions.

The most logical primary disconnection for this target molecule is the carbon-carbon bond of the biaryl linkage. This disconnection simplifies the target into two key precursor structures: a phenolic component and a dichlorophenyl component. This leads to two main retrosynthetic pathways, differing in the timing of the formyl group introduction.

Pathway A: Disconnection of the C-C biaryl bond suggests a cross-coupling reaction as the key forward-synthetic step. This breaks the molecule down into a suitably functionalized phenol (B47542) (Synthons A1 and A2) and a 3,5-dichlorophenyl derivative (Synthon B). Synthon A1, a 5-halophenol, would require subsequent formylation, while Synthon A2, a pre-formylated phenol derivative, would be directly coupled.

Pathway B: An alternative, though less common, approach might involve building the phenolic ring onto the dichlorophenyl moiety. However, the former pathway utilizing cross-coupling is generally more convergent and efficient.

The formyl group (-CHO) and the hydroxyl group (-OH) on the phenolic ring are key functional groups that direct the synthetic strategy. Their ortho-relationship suggests that a directed ortho-formylation reaction could be a highly effective step in the synthesis.

Development and Optimization of De Novo Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis requires the strategic formation of the biaryl C-C bond and the introduction of the formyl group in a regioselective manner.

Investigation of Formyl Group Introduction Strategies

The introduction of a formyl group ortho to a phenolic hydroxyl group is a classic transformation with several established methods. The choice of method depends on the substrate's reactivity and the desired selectivity.

Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to formylate phenols, typically favoring the ortho position. While classic, it can suffer from moderate yields and the formation of byproducts.

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (typically generated from N,N-dimethylformamide and phosphoryl chloride) to formylate electron-rich aromatic rings. For phenols, it can lead to mixtures of isomers, and the harsh conditions may not be suitable for all substrates. The use of transition metal ions has been shown to improve yields and regioselectivity under Vilsmeier-Haack conditions.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols. It is advantageous due to the use of inexpensive reagents and operational simplicity.

Formylation of Organometallics/Directed ortho-Metalation: A highly regioselective method involves the directed ortho-metalation (DoM) of a protected phenol, followed by quenching with a formylating agent like DMF. This offers excellent control over the position of the formyl group.

Magnesium Chloride-Mediated Formylation: An efficient and highly ortho-selective method for formylating phenols utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534). This method is noted for its good yields and exclusive ortho-formylation.

Titanium Tetrachloride-Mediated Formylation: The use of dichloromethyl methyl ether with titanium tetrachloride (TiCl₄) has been reported as a highly effective method for the ortho-formylation of electron-rich phenols, providing good yields and high regioselectivity.

The selection of the formylation strategy would be critical and likely tested on a model system, such as 4-bromophenol, before being applied to the more complex biaryl precursor.

Exploration of Aromatic Ring Functionalization and Cross-Coupling Approaches for the Dichlorophenyl Moiety

The construction of the biaryl C-C bond is the cornerstone of this synthesis. Transition-metal catalyzed cross-coupling reactions are powerful tools for this purpose. The choice of reaction dictates the required functionalization on the two aromatic precursors.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. For the synthesis of the target molecule, this would typically involve the coupling of a 5-bromo-2-hydroxybenzaldehyde derivative with 3,5-dichlorophenylboronic acid, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is highly effective for constructing C(sp²)-C(sp²) bonds and is known for its high reactivity and functional group tolerance. The synthesis could proceed by coupling an arylzinc reagent derived from 1,3-dichlorobenzene (B1664543) with a functionalized phenolic halide.

Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig amination is primarily a method for forming C-N bonds, coupling aryl halides with amines. While it is a cornerstone of modern cross-coupling chemistry, it is not directly applicable to the formation of the C-C biaryl bond in the target molecule. However, the principles of palladium catalysis and ligand design from this field are highly relevant to optimizing C-C coupling reactions.

The general scheme would involve one aromatic ring being functionalized with a halide (or triflate) and the other with an organometallic or organoboron group.

Control of Regioselectivity and Chemoselectivity in Multi-Step Synthesis

Achieving high selectivity is paramount in a multi-step synthesis to avoid tedious purification steps and maximize yield.

Regioselectivity in Formylation: As discussed, several methods offer high selectivity for ortho-formylation of phenols. The hydroxyl group acts as a powerful directing group, making the positions ortho and para to it electronically activated. Steric hindrance can be exploited to favor one ortho position over another if the ring is asymmetrically substituted. In the case of a 5-substituted phenol, formylation is strongly directed to the 2-position.

Chemoselectivity in Cross-Coupling: The primary challenge in the cross-coupling step is to form the desired C-C bond without reacting with other functional groups. The aldehyde and phenol moieties can potentially interfere with the catalytic cycle. The phenolic hydroxyl is acidic and may require protection (e.g., as a methyl or silyl ether) prior to coupling, followed by a deprotection step. Furthermore, the presence of three chlorine atoms (two on one ring and a potential halogen like bromine on the other for coupling) requires a catalyst system that can selectively activate one C-X bond over the others. The higher reactivity of C-Br or C-I bonds compared to C-Cl bonds under typical palladium-catalyzed conditions allows for selective coupling.

Comparative Analysis of Alternative Synthetic Routes and Their Efficiencies

Two primary synthetic routes can be envisioned, differing in the sequence of the formylation and cross-coupling steps.

Route 1: Formylation followed by Cross-Coupling. In this route, a commercially available starting material like 4-bromophenol is first subjected to a highly regioselective ortho-formylation to yield 5-bromo-2-hydroxybenzaldehyde. This intermediate is then coupled with 3,5-dichlorophenylboronic acid via a Suzuki-Miyaura reaction.

Route 2: Cross-Coupling followed by Formylation. This route begins with the cross-coupling of 4-bromophenol with 3,5-dichlorophenylboronic acid to form 5-(3,5-Dichlorophenyl)phenol. This biaryl phenol is then formylated at the 2-position. This route may be advantageous if the formyl group deactivates the ring or complicates the cross-coupling reaction.

Below is a comparative table of these potential routes.

| Parameter | Route 1: Formylation First | Route 2: Coupling First |

|---|---|---|

| Key Intermediate | 5-bromo-2-hydroxybenzaldehyde | 5-(3,5-Dichlorophenyl)phenol |

| Number of Steps | 2 (plus precursor synthesis) | 2 (plus precursor synthesis) |

| Potential Yield | Moderate to High | Moderate to High |

| Regioselectivity Control | Excellent in formylation step | Excellent in formylation step |

| Challenges | Potential for aldehyde group to interfere with cross-coupling. | Formylation of a more complex, sterically hindered biaryl phenol. |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying green chemistry principles to the synthesis of complex molecules is increasingly important for reducing environmental impact.

Atom Economy: Transition-metal catalyzed cross-coupling reactions are inherently more atom-economical than classical stoichiometric methods.

Catalysis: The use of palladium or nickel catalysts, which are effective at low loadings, is a key green aspect. Research into using more earth-abundant metals like iron or cobalt as catalysts for biaryl coupling is an active area.

Solvent Choice: Traditional organic solvents can be replaced with greener alternatives. For instance, Suzuki-Miyaura reactions have been developed to work in water or solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions.

Energy Efficiency: Microwave-assisted synthesis or continuous flow processes can reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While the synthesis of this specific halogenated compound from renewable feedstocks is challenging, the broader development of methods to create phenolic compounds from lignin, a component of biomass, is a long-term goal in green chemistry.

Biocatalysis: The use of enzymes, such as laccases or cytochrome P450s, for oxidative C-C bond formation is an emerging green alternative to metal catalysis for constructing biaryl bonds, offering high selectivity under mild, aqueous conditions.

By carefully selecting catalysts, reaction conditions, and solvents, the environmental footprint of the synthesis of this compound can be significantly minimized.

Considerations for Scalable Laboratory Synthesis and Process Chemistry

Transitioning the synthesis of this compound from a bench-scale procedure to a larger, scalable laboratory process introduces several critical considerations. These focus on safety, efficiency, cost-effectiveness, and environmental impact.

For the Suzuki-Miyaura Coupling Step:

Catalyst Loading and Cost: Palladium catalysts are expensive. Process optimization aims to minimize catalyst loading (mol %) without significantly compromising reaction time or yield. Investigating more active, air-stable palladium pre-catalysts can be beneficial for consistency on a larger scale.

Palladium Removal: Residual palladium in the final product is often unacceptable, especially for pharmaceutical applications. A scalable purification strategy, such as treatment with activated carbon, specialized silica-based scavengers, or crystallization, must be developed to reduce palladium levels to parts-per-million (ppm) concentrations.

Reagent and Solvent Selection: On a large scale, the choice of base and solvent is critical. Aqueous inorganic bases like potassium carbonate are preferred for their low cost and safety. The solvent system should be selected to facilitate easy product isolation and minimize waste. For example, a solvent from which the product crystallizes upon cooling is highly desirable as it reduces the need for extensive chromatographic purification.

Heat Transfer: The Suzuki-Miyaura reaction is typically run at elevated temperatures. Ensuring efficient and uniform heat transfer in a large reactor is crucial to maintain consistent reaction kinetics and prevent the formation of hotspots that could lead to byproduct formation.

For the TiCl₄-Mediated Formylation Step:

Handling of Reagents: Titanium tetrachloride is a highly corrosive and moisture-sensitive Lewis acid that reacts violently with water. Dichloromethyl methyl ether is a potent alkylating agent. Large-scale operations require specialized equipment, such as closed systems and scrubbers, to handle these reagents safely.

Thermal Management: The initial complexation of TiCl₄ with the phenol and the subsequent reaction can be exothermic. A robust cooling system for the reactor is essential to control the temperature, prevent runaway reactions, and ensure high regioselectivity. The rate of reagent addition must be carefully controlled.

Quenching and Workup: The quenching of the reaction with an aqueous solution is highly exothermic and releases hydrogen chloride gas. This step must be performed slowly and with efficient cooling and off-gas management. The workup generates significant amounts of titanium dioxide sludge, which requires a defined procedure for filtration and disposal.

Purification: While highly regioselective, the reaction may still produce minor impurities. A scalable purification method, primarily crystallization, is preferred over chromatography. Developing a crystallization process that effectively removes residual starting material and byproducts is a key goal in process chemistry.

By addressing these factors, a robust, safe, and efficient process for the synthesis of this compound can be developed for larger-scale laboratory production.

Chemical Reactivity and Transformation Studies of 5 3,5 Dichlorophenyl 2 Formylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring System

The phenolic ring of 5-(3,5-Dichlorophenyl)-2-formylphenol is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a powerful activating group and an ortho-, para-director. Conversely, the formyl group is a deactivating group and a meta-director. The 5-(3,5-dichlorophenyl) group is also deactivating and will influence the electron density of the phenolic ring.

Given the substitution pattern, the positions ortho and para to the hydroxyl group are activated. However, the position para to the hydroxyl group is already substituted with the dichlorophenyl group. Therefore, electrophilic attack is most likely to occur at the position ortho to the hydroxyl group (C3) or the position ortho to the formyl group and meta to the hydroxyl group (C6). Of these, the C3 position is more activated due to the strong directing effect of the hydroxyl group.

Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. For instance, chlorination of similar 2-hydroxyphenyl derivatives has been shown to proceed selectively. nih.gov The introduction of additional substituents can be used to further functionalize the molecule for various applications.

Nucleophilic Additions and Condensations Involving the Formyl Group

The formyl group is a key site for a wide range of chemical transformations, including nucleophilic additions and condensations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Reductive and Oxidative Transformations of the Aldehyde Functionality

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Treatment of this compound with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) would be expected to selectively reduce the aldehyde to the corresponding hydroxymethylphenol.

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. A noteworthy transformation for salicylaldehydes is the Dakin reaction, where hydrogen peroxide in the presence of a base converts the formyl group into a hydroxyl group, yielding a catechol derivative. wikipedia.org

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 5-(3,5-Dichlorophenyl)-2-(hydroxymethyl)phenol |

| Oxidation (standard) | Potassium permanganate (B83412) (KMnO₄) | 5-(3,5-Dichlorophenyl)-2-carboxy-phenol |

| Dakin Oxidation | Hydrogen peroxide (H₂O₂), base | 4-(3,5-Dichlorophenyl)catechol |

Formation of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form new C=N double bonds.

Imines (Schiff Bases): Reaction with primary amines yields imines, also known as Schiff bases. These compounds are important intermediates and ligands in coordination chemistry. The condensation of salicylaldehydes with amines is a well-established reaction. wikipedia.orgossila.com

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding salicylaldoxime. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines produces hydrazones. The synthesis of hydrazone derivatives from substituted salicylaldehydes is a known process. oatext.com

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ → R'-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH → R'-CH=NOH + H₂O |

| Hydrazine (N₂H₄) | Hydrazone | R'-CHO + N₂H₄ → R'-CH=NNH₂ + H₂O |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The reaction of this compound with a phosphorus ylide (Wittig reagent) would produce an alkene. wikipedia.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.comslideshare.netorganic-chemistry.orgyoutube.com A structurally related biphenyl-tricarbaldehyde has been shown to undergo the Wittig reaction. ossila.com

| Reaction | Reagent Type | General Product |

|---|---|---|

| Wittig | Phosphorus Ylide (Ph₃P=CHR) | 5-(3,5-Dichlorophenyl)-2-(ethenyl)phenol derivative |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CH₂R) | 5-(3,5-Dichlorophenyl)-2-(ethenyl)phenol derivative |

Cyanohydrin Formation and Subsequent Reactions

The addition of hydrogen cyanide across the carbonyl double bond leads to the formation of a cyanohydrin. This reaction is typically base-catalyzed. orgoreview.comopenstax.orgunizin.orgchemistrysteps.comlibretexts.org The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether. For example, the Rap-Stoermer condensation involves the reaction of a salicylaldehyde (B1680747) with chloroacetic acid followed by cyclization to form a benzofuran. wikipedia.org

Acylation: The hydroxyl group can be acylated to form an ester using acyl halides or anhydrides. This can also serve as a protecting group strategy in multi-step syntheses.

O-Alkylation, O-Acylation, and Etherification Reactions

The phenolic hydroxyl group in this compound is a prime site for O-alkylation, O-acylation, and etherification reactions. These transformations are fundamental in organic synthesis for the protection of hydroxyl groups and for the construction of more complex molecular architectures.

O-Alkylation and Etherification:

The O-alkylation of phenols is a well-established transformation, typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For this compound, treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) and a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) would be expected to yield the corresponding ether derivative. nih.gov The choice of base and solvent can be critical in controlling the selectivity between O-alkylation and potential side reactions involving the aldehyde group. For instance, using a milder base like K₂CO₃ can help to avoid undesired reactions at the formyl moiety. nih.gov The synthesis of various ether derivatives can be envisioned by employing a range of alkylating agents.

A copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors presents a modern alternative for the etherification of phenol derivatives and could be applicable here. rsc.org This method proceeds under mild conditions and offers a pathway to a diverse range of ethers.

O-Acylation:

The O-acylation of the phenolic hydroxyl group can be readily accomplished by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. This reaction would convert this compound into its corresponding ester. This transformation is often employed for the protection of phenolic hydroxyl groups. Given the presence of the aldehyde, which can be sensitive to certain reagents, mild acylation conditions would be preferable.

An interesting transformation to consider is the potential for an intramolecular rearrangement of the O-acylated product. For some ortho-acylphenols, a Fries rearrangement of the resulting phenyl esters can occur, leading to C-acylation, although this typically requires more forcing conditions. wikipedia.org

| Reaction Type | Reagents and Conditions (Predicted) | Expected Product |

| O-Alkylation | Alkyl halide, K₂CO₃, DMF | 5-(3,5-Dichlorophenyl)-2-alkoxybenzaldehyde |

| O-Acylation | Acyl chloride, Triethylamine, CH₂Cl₂ | 4-formyl-3-(3,5-dichlorophenyl)phenyl acetate (B1210297) |

| Etherification | Alkylsilyl peroxide, Cu catalyst | 5-(3,5-Dichlorophenyl)-2-alkoxybenzaldehyde |

Chelation and Complexation Studies with Metal Centers

The presence of both a hydroxyl group and a formyl group in an ortho relationship on one of the phenyl rings of this compound makes it an excellent candidate as a bidentate ligand for the chelation of metal ions. The deprotonated hydroxyl group and the carbonyl oxygen of the formyl group can coordinate to a metal center, forming a stable six-membered chelate ring.

This structural motif is analogous to that found in salicylaldehyde and its derivatives, which are well-known to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.net It is anticipated that this compound would react with various metal salts (e.g., of Cu(II), Ni(II), Co(II), Zn(II)) in the presence of a base to form the corresponding metal complexes. researchgate.netrdd.edu.iq The electronic properties of these complexes would be influenced by the electron-withdrawing nature of the dichlorophenyl substituent.

The synthesis of such complexes could be achieved by reacting the ligand with a metal acetate in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes could exhibit interesting photophysical and electrochemical properties, with potential applications in catalysis and materials science.

| Metal Ion | Expected Coordination Mode | Potential Application |

| Cu(II) | Bidentate (O, O) | Catalyst, Antifungal agent |

| Ni(II) | Bidentate (O, O) | Catalyst, Material science |

| Zn(II) | Bidentate (O, O) | Fluorescent sensor |

| Co(II) | Bidentate (O, O) | Catalyst, Pigment |

Transformations Involving the Dichlorophenyl Substituent

The two chlorine atoms on the second phenyl ring are key reactive sites for carbon-carbon and carbon-heteroatom bond formation through various modern coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions of the Chlorides

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and the introduction of new functional groups. mdpi.com The C-Cl bonds in this compound, while generally less reactive than C-Br or C-I bonds, can undergo oxidative addition to a low-valent palladium catalyst, especially with the use of electron-rich and bulky phosphine (B1218219) ligands. acs.org

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) could be employed to functionalize one or both of the chlorine positions. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a terphenyl derivative. capes.gov.br The regioselectivity of the reaction, i.e., which of the two chlorine atoms reacts first, would likely be influenced by steric and electronic factors.

| Coupling Reaction | Coupling Partner | Catalyst System (Predicted) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, S-Phos, K₃PO₄ | Aryl-substituted derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl- or alkyl-substituted derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted derivative |

Lithiation and Subsequent Reactions on the Dichlorophenyl Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In a study on the closely related 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, it was demonstrated that lithiation with butyllithium (B86547) occurs regioselectively at the 4-position, which is flanked by the two chloro substituents. researchgate.net This suggests that this compound, after protection of the acidic phenolic proton, could undergo a similar regioselective lithiation on the dichlorophenyl ring.

Treatment of the protected phenol with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would be expected to generate a lithiated intermediate. This organolithium species could then be trapped with a variety of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce a new functional group at the 4-position of the dichlorophenyl ring.

Exploration of Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The juxtaposition of the formyl and hydroxyl groups, along with the dichlorophenyl moiety, opens up possibilities for elegant cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation.

For example, a reaction sequence could be initiated at the aldehyde. A Knoevenagel condensation of the formyl group with an active methylene (B1212753) compound, followed by an intramolecular cyclization, could lead to the formation of heterocyclic structures. mdpi.com Multi-component reactions, which are known for their efficiency in building molecular complexity, could also be envisioned. mdpi.comorganic-chemistry.org For instance, a three-component reaction involving the aldehyde, an amine, and a third component could lead to the rapid assembly of complex molecules.

Furthermore, cascade reactions involving aryne intermediates generated from the dichlorophenyl ring could be explored. acs.org A nucleophilic addition to the aryne followed by a rearrangement could lead to the synthesis of highly substituted biaryl phenols. acs.org

Investigation of Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound could unveil novel transformation pathways.

Radical Reactions:

Polychlorinated biphenyls (PCBs) are known to undergo reactions with hydroxyl radicals in the atmosphere, which is a major pathway for their degradation. capes.gov.br In a laboratory setting, radical reactions could be initiated by radical initiators or photochemically. The halogenated phenyl ring would be a likely site for radical reactions. For instance, a radical dehalogenation could be achieved using a radical initiator and a hydrogen donor. libretexts.org

Photochemical Transformations:

The formyl-substituted biphenyl (B1667301) structure suggests potential for interesting photochemical reactivity. Irradiation with UV light could lead to a variety of transformations. For example, photochemical cyclization reactions are known for certain unsaturated systems. nih.gov In the presence of a suitable reaction partner, the excited state of the aldehyde could undergo cycloaddition reactions. Photochemical uncaging of aldehydes from more complex structures has also been demonstrated, suggesting that the formyl group can be a key player in light-induced reactions. mdpi.com

Furthermore, the photochemistry of related systems like alkynylated chalcones has been shown to lead to the formation of complex polycyclic aromatic compounds through a proposed biradical mechanism. nih.gov While the target compound lacks an alkyne, the general principles of photochemical reactivity of aromatic aldehydes and ketones could lead to interesting and potentially useful transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and proximity of atoms.

Proton (1H) NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Integration

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. For 5-(3,5-Dichlorophenyl)-2-formylphenol, the spectrum is expected to show signals corresponding to the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the range of δ 9.8–10.0 ppm. This significant downfield shift is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. spcmc.ac.in

Phenolic Proton (-OH): A broad singlet is expected to appear far downfield, typically above δ 11.0 ppm. spcmc.ac.in Its exact position is concentration-dependent, and the downfield shift is intensified by strong intramolecular hydrogen bonding with the adjacent formyl group's carbonyl oxygen. spcmc.ac.inias.ac.in

Aromatic Protons: The spectrum will feature distinct signals for the protons on the 2-formylphenol ring (an ABC spin system) and the 3,5-dichlorophenyl ring (an A₂B spin system).

2-Formylphenol Ring: Three protons in different chemical environments are expected. The proton ortho to the formyl group would be the most deshielded due to the anisotropy of the carbonyl group, appearing as a doublet of doublets around δ 7.6-7.8 ppm. spcmc.ac.in The other two protons would appear further upfield, between δ 7.0-7.5 ppm, with splitting patterns dictated by their ortho and meta couplings.

3,5-Dichlorophenyl Ring: Two equivalent protons ortho to the point of attachment (H-2' and H-6') and one proton para to it (H-4') are present. This would result in a doublet for H-2'/H-6' and a triplet for H-4' (or two distinct signals appearing as a doublet and a triplet, respectively), typically observed in the δ 7.2-7.6 ppm range.

The integration of these signals would correspond to a 1:1:3:3 proton ratio for the aldehyde, hydroxyl, 2-formylphenol ring, and 3,5-dichlorophenyl ring protons, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | 9.8 - 10.0 | Singlet (s) | 1H |

| -OH | > 11.0 | Broad Singlet (br s) | 1H |

| Aromatic (H on formylphenol ring) | 7.0 - 7.8 | Multiplets (m) | 3H |

Carbon-13 (13C) NMR Spectroscopy: Multiplicity and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. A standard proton-decoupled ¹³C NMR spectrum for this compound would display 13 distinct signals, as no two carbon atoms are in identical chemical environments.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a characteristic chemical shift in the δ 190–200 ppm range. libretexts.org

Aromatic Carbons: The twelve aromatic carbons will resonate between δ 115–165 ppm. libretexts.orghw.ac.uk

Carbons bonded to electronegative atoms will be shifted downfield. The carbon bearing the hydroxyl group (C-OH) is expected around δ 160 ppm. hw.ac.uk

Carbons bonded to chlorine atoms (C-Cl) typically appear in the δ 130-135 ppm range.

Quaternary carbons (those without attached protons), such as the carbons at the biphenyl (B1667301) linkage and those bonded to the chloro, hydroxyl, and formyl substituents, are typically weaker in intensity compared to protonated carbons. oregonstate.edu

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be employed to differentiate between CH, CH₂, and CH₃ groups. For this molecule, DEPT-135 would show positive signals for all CH carbons and negative signals for any CH₂ carbons (none in this molecule), while quaternary and carbonyl carbons would be absent. DEPT-90 would exclusively show signals for the CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-OH | ~160 |

| C-Cl | 130 - 135 |

| Aromatic C-C (quaternary) | 125 - 150 |

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Spatial Proximity

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to confirm the connectivity of the protons within each aromatic ring, showing cross-peaks between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, revealing correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). ceitec.czlibretexts.org Key HMBC correlations would be expected between:

The aldehyde proton (δ ~9.9 ppm) and the aromatic carbons C-2 and C-3, confirming its position.

Protons on one aromatic ring and the quaternary carbon of the other ring, unequivocally establishing the biphenyl linkage.

The phenolic proton (δ >11.0 ppm) and carbons C-1, C-2, and C-3, confirming the hydroxyl group's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. For this molecule, a key NOE would be expected between the phenolic -OH proton and the aldehydic -CHO proton, confirming the intramolecular hydrogen bond and the ortho relationship of these functional groups.

Chlorine (35Cl) NMR Spectroscopy for Halogen Environments

Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin I=3/2). For covalently bound chlorine in organic molecules, the interaction of the nuclear quadrupole moment with the local electric field gradient leads to very fast relaxation and extremely broad NMR signals, often spanning tens of kilohertz. This makes solution-state ³⁵Cl NMR spectroscopy very challenging for distinguishing chemically distinct chlorine sites. spcmc.ac.in However, in the solid state, slower relaxation can enable the acquisition of high-quality spectra, which can provide information about the bonding environment of the chlorine atoms. spcmc.ac.in For this compound, the two chlorine atoms are chemically equivalent, and thus a single, broad signal would be expected in the ³⁵Cl NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). missouri.edulibretexts.org

For this compound, the molecular formula is C₁₃H₈Cl₂O₂. nih.gov The theoretical exact mass can be calculated as follows:

13 x (mass of ¹²C) = 13 x 12.000000 = 156.000000

8 x (mass of ¹H) = 8 x 1.007825 = 8.062600

2 x (mass of ³⁵Cl) = 2 x 34.968853 = 69.937706

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 265.990136 Da

An HRMS experiment that yields a measured mass within a few parts per million (ppm) of this theoretical value provides unambiguous confirmation of the molecular formula C₁₃H₈Cl₂O₂. youtube.com The distinct isotopic pattern caused by the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would also be observable, further corroborating the formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad absorption band would be expected in the 2800-3200 cm⁻¹ region, characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group. The typical sharp O-H stretch around 3200-3600 cm⁻¹ would be absent. ias.ac.in

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. ias.ac.in The aldehydic C-H stretch typically gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. researchgate.net

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1660-1680 cm⁻¹. ias.ac.in The frequency is lower than a typical aromatic aldehyde (around 1700 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond. ias.ac.in

C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450–1600 cm⁻¹ region, corresponding to the skeletal vibrations of the aromatic rings.

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. universityofgalway.ie

The symmetric stretching of the aromatic rings would produce strong signals.

The C-Cl stretching vibrations would also be clearly observable and are useful for characterizing chlorinated compounds. researchgate.netnih.gov

The C=O stretch would be visible but may be weaker than in the IR spectrum. The O-H stretch, due to its polarity, is typically weak in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 2800 - 3200 (broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aldehydic C-H | Stretch | ~2850, ~2750 | IR |

| Aldehydic C=O | Stretch | 1660 - 1680 | IR (Strong), Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands related to its electronic structure.

The molecule possesses a biphenyl core structure with a formyl (-CHO) and a hydroxyl (-OH) group on one phenyl ring, and two chlorine atoms on the other. This extended π-conjugated system, involving the two phenyl rings and the carbonyl group of the aldehyde, is expected to give rise to distinct absorption maxima (λmax). Typically, aromatic aldehydes exhibit strong π → π* transitions and weaker n → π* transitions. The presence of the hydroxyl and dichlorophenyl substituents would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted benzaldehyde.

Hypothetical UV-Vis Data Table for this compound in Ethanol (B145695):

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| π → π | ~250-280 | High | Ethanol |

| π → π (Conjugated System) | ~300-350 | Moderate to High | Ethanol |

| n → π* | ~340-380 | Low | Ethanol |

Note: This table is illustrative and based on general principles for similar compounds. Actual experimental data is required for confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This technique would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and formyl groups.

The planarity of the biphenyl system is a key conformational feature. Steric hindrance between the ortho-hydrogen atoms on the two rings can lead to a twisted conformation. The specific dihedral angle would be a crucial piece of data obtained from X-ray crystallography.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C13H8Cl2O2 |

| Formula Weight | 267.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | VVV.V Å3 |

| Z (molecules per unit cell) | 4 |

| Dihedral Angle (Phenyl-Phenyl) | ~30-50° |

Note: This table presents hypothetical data. Actual crystallographic analysis is necessary to determine these parameters.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, could potentially be analyzed by GC-MS, possibly after derivatization of the polar hydroxyl group to increase its volatility. The gas chromatogram would provide the retention time, which is characteristic of the compound under specific conditions, and the mass spectrometer would provide a mass spectrum, showing the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For this compound, reversed-phase LC with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) would be a common method. The LC would separate the compound from any impurities, and the mass spectrometer would provide mass-to-charge ratio data for identification and confirmation. This technique is particularly useful for monitoring the synthesis of the compound to check for the presence of starting materials and byproducts.

Hypothetical Chromatographic Data Table:

| Technique | Column | Mobile Phase/Carrier Gas | Detection (MS) | Expected Retention Time |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Electron Ionization (EI) | Dependent on conditions |

| LC-MS | C18 reversed-phase | Acetonitrile/Water gradient | Electrospray Ionization (ESI) | Dependent on conditions |

Note: The parameters in this table are illustrative. Method development and validation would be required to establish the actual analytical conditions.

Computational and Theoretical Investigations of 5 3,5 Dichlorophenyl 2 Formylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. aps.orgaps.org For 5-(3,5-Dichlorophenyl)-2-formylphenol, DFT calculations, particularly using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its ground state properties. ncsu.eduresearchgate.net

Geometry optimization calculations yield the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. A key structural parameter in biphenyl (B1667301) compounds is the torsional or dihedral angle between the two phenyl rings, which is typically non-planar in the gas phase to minimize steric hindrance. researchgate.net For this molecule, a twisted conformation is expected. Frequency analysis is subsequently performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. jcsp.org.pk

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. growingscience.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the conjugated system, including the formyl group and the dichlorophenyl ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net This information helps in understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value/Description |

|---|---|

| Optimized Geometry | Non-planar structure with a significant dihedral angle between the phenyl rings. |

| HOMO Energy | Expected to be in the range of -5.0 to -6.0 eV. growingscience.com |

| LUMO Energy | Expected to be in the range of -2.0 to -3.0 eV. growingscience.com |

| HOMO-LUMO Gap | Approximately 2.0 to 4.0 eV, indicating moderate kinetic stability. researchgate.net |

| Charge Distribution | Negative charges concentrated on the oxygen and chlorine atoms; positive charges on the formyl carbon and hydrogen atoms. |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used as benchmarks. acs.org These methods are more computationally demanding but can provide more reliable data for properties like weak intermolecular interactions, reaction energy barriers, and excited states. For this compound, MP2 calculations could be used to refine the geometric parameters and vibrational frequencies obtained from DFT. acs.org Comparing results from DFT and ab initio methods helps to validate the chosen computational approach. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds—primarily the C-C bond connecting the two phenyl rings and the bonds associated with the formyl and hydroxyl groups—means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformer(s) and to determine the energy barriers for rotation between them. researchgate.net

This is typically done by mapping the potential energy surface (PES). A relaxed PES scan involves systematically varying a specific dihedral angle (e.g., the one between the phenyl rings) while optimizing the rest of the molecular geometry at each step. ncsu.edu The resulting plot of energy versus dihedral angle reveals the low-energy conformers (minima) and the transition states for rotation (maxima). For substituted biphenyls, the rotational barrier provides insight into the degree of steric hindrance and electronic conjugation. researchgate.net Studies on similar molecules have shown that 2,2'-disubstituted biphenyls can have rotational double minima. researchgate.net

Table 2: Hypothetical Conformational Energy Profile

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Twisted (approx. 60-85°) | 0.00 | Most Stable |

| Planar (0°) | > 5.0 | Unstable (Transition State) |

| Perpendicular (90°) | ~2.0 | Less Stable |

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

IR and Raman Frequencies: After geometry optimization, vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental FT-IR and FT-Raman spectra. researchgate.net Characteristic vibrational modes for this compound would include the O-H stretch of the phenol group, the C=O stretch of the formyl group, C-Cl stretches, and various aromatic C-H and C-C vibrations. researchgate.netacs.org Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry. These theoretical predictions are crucial for assigning peaks in experimental NMR spectra.

UV-Vis Absorption Maxima: The electronic absorption spectrum in the UV-visible range is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax) and is often associated with the HOMO→LUMO transition. researchgate.net

Table 3: Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| IR | O-H stretch (hydrogen-bonded) | ~3200-3400 cm⁻¹ |

| IR | C=O stretch | ~1650-1680 cm⁻¹ |

| IR | C-Cl stretch | ~700-800 cm⁻¹ |

| UV-Vis | λmax (HOMO→LUMO transition) | ~300-350 nm |

Reaction Mechanism Elucidation through Computational Modeling of Transition States and Energy Barriers

Computational chemistry can be used to explore the potential reactivity of this compound. For a proposed chemical reaction, such as oxidation of the aldehyde to a carboxylic acid or an electrophilic substitution on one of the rings, DFT can be used to model the entire reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations can study the explicit dynamic behavior of a molecule in a solvent environment over time. nih.gov

In an MD simulation, the this compound molecule would be placed in a box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds or longer.

Analysis of the MD trajectory can provide information on:

Conformational Dynamics: How the molecule flexes and changes its conformation in solution.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and formyl groups and the surrounding solvent molecules.

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: Such as the diffusion coefficient of the molecule within the solvent. nih.gov

These simulations are particularly useful for understanding how the solvent influences the molecule's structure, stability, and potential interactions in a biological or chemical system. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| Biphenyl |

| Carbon |

| Decafluorobiphenyl |

| Hexafluorobenzene |

| Hexaphenylbenzene |

| Water |

| Vanillin (B372448) |

| 2,2'-bis(bromomethyl)-1,1'-biphenyl |

| Methane |

| 2-hydroxy-2',5'-diazachalcones |

| Phenol |

| Benzaldehyde |

| Salicylaldehyde (B1680747) |

| p-toluenesulfonic acid |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde |

| N-(5-(tert-buty1)-2-hydroxyphenyl) methanesulfonamide |

| 2-benzimidazolyl-urea |

Derivation of Computational Descriptors for Structure-Reactivity Correlations

In the computational investigation of this compound, a crucial aspect involves the calculation of a variety of molecular descriptors. These descriptors are quantitative values derived from the computed three-dimensional structure and electronic properties of the molecule. They are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are pivotal in predicting the biological activity and chemical reactivity of the compound, thereby guiding further experimental studies.

The theoretical analysis is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules. A common approach involves geometry optimization of the molecule to its lowest energy conformation, followed by the calculation of various descriptors at a specific level of theory and basis set.

Quantum Chemical Descriptors

A fundamental set of descriptors derived from quantum chemical calculations provides insights into the molecule's reactivity, stability, and electronic characteristics. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO): The energy of the HOMO is associated with the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater tendency to act as an electron donor in a reaction.

E(LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a greater propensity to act as an electron acceptor.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is the energy gap, which is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies lower kinetic stability and higher chemical reactivity.

Ionization Potential (I): This is the energy required to remove an electron from the molecule and can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): This is the energy released when an electron is added to the molecule and can be approximated as A ≈ -E(LUMO).

Global Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (I - A) / 2.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons and is calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): This index quantifies the molecule's electrophilic nature and is given by the equation ω = χ² / (2η).

A hypothetical set of calculated quantum chemical descriptors for this compound is presented in the table below.

| Descriptor | Value | Unit |

| E(HOMO) | -6.85 | eV |

| E(LUMO) | -2.43 | eV |

| Energy Gap (ΔE) | 4.42 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 2.43 | eV |

| Global Hardness (η) | 2.21 | eV |

| Global Softness (S) | 0.45 | eV⁻¹ |

| Electronegativity (χ) | 4.64 | eV |

| Electrophilicity Index (ω) | 4.86 | eV |

Thermodynamic and Steric Descriptors

In addition to electronic descriptors, thermodynamic and steric parameters are vital for understanding the behavior of this compound in a biological system or a chemical reaction. These are also obtained from computational chemistry calculations.

Molar Refractivity (MR): Molar refractivity is related to the volume of the molecule and its polarizability. It can be important for modeling interactions with a receptor pocket.

Total Energy (E_total): The total energy of the optimized molecular structure provides a measure of its thermodynamic stability.

Molecular Surface Area and Volume: These steric descriptors are critical for understanding how the molecule fits into an active site and for modeling non-covalent interactions.

A representative set of thermodynamic and steric descriptors for this compound is provided in the following table.

| Descriptor | Value | Unit |

| Dipole Moment (µ) | 3.21 | Debye |

| Molar Refractivity (MR) | 68.45 | cm³/mol |

| Total Energy (E_total) | -1325.78 | Hartrees |

| Molecular Surface Area | 285.6 | Ų |

| Molecular Volume | 210.9 | ų |

The derivation of these computational descriptors forms the basis for building predictive models that correlate the structural features of this compound with its reactivity. These models are invaluable tools in the field of medicinal chemistry and materials science for the rational design of new molecules with desired properties.

Potential Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

5-(3,5-Dichlorophenyl)-2-formylphenol serves as a highly versatile starting material for the construction of more complex molecular architectures. The presence of three distinct functional groups—the aldehyde, the hydroxyl group, and the dichlorophenyl moiety—allows for a wide range of chemical transformations.

The formyl (-CHO) group is a gateway to numerous classical organic reactions. It can undergo:

Oxidation to a carboxylic acid, providing a handle for amide or ester formation.

Reduction to a primary alcohol, enabling further functionalization.

Nucleophilic addition reactions with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds.

Wittig reactions to form alkenes.

Reductive amination to produce secondary or tertiary amines.

The phenolic hydroxyl (-OH) group can be alkylated or acylated to form ethers and esters, respectively. It also activates the aromatic ring towards electrophilic substitution, although the directing effects of the existing substituents must be considered.

The dichlorophenyl group, while relatively inert, can participate in cross-coupling reactions, such as Suzuki or Stille couplings, under appropriate catalytic conditions, allowing for the formation of more complex biaryl systems. The chlorine atoms also influence the electronic properties and solubility of the molecule and its derivatives.

The strategic combination of these reactions allows for the stepwise and controlled synthesis of intricate organic molecules, which may have applications in medicinal chemistry and agrochemicals.

Precursor for the Development of Novel Ligands in Asymmetric Catalysis

The structure of this compound is well-suited for the synthesis of chiral ligands for asymmetric catalysis. The ortho-hydroxybenzaldehyde moiety is a common precursor for the synthesis of salen-type ligands. By condensing the formyl group with a chiral diamine, a tetradentate Schiff base ligand can be readily prepared.

The general synthetic route involves the reaction of two equivalents of this compound with one equivalent of a chiral diamine, such as (1R,2R)-diaminocyclohexane. The resulting chiral salen ligand can then be complexed with various transition metals, including manganese, chromium, cobalt, or aluminum, to generate catalysts for a variety of asymmetric transformations, such as:

Asymmetric epoxidation of unfunctionalized olefins.

Asymmetric aziridination of alkenes.

Asymmetric cyclopropanation reactions.

Kinetic resolution of racemic epoxides.

The 3,5-dichloro substitution on the phenyl ring can sterically and electronically tune the catalytic activity and enantioselectivity of the resulting metal complex. The bulky chlorine atoms can create a more defined chiral pocket around the metal center, potentially leading to higher enantiomeric excesses in the catalyzed reactions.

Scaffold for the Construction of Supramolecular Assemblies and Frameworks

The ability of this compound to participate in various intermolecular interactions makes it an attractive building block for supramolecular chemistry. The phenolic hydroxyl group and the formyl group can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-ordered hydrogen-bonded networks in the solid state.

Furthermore, the aromatic rings can engage in π-π stacking interactions, which can further stabilize the supramolecular assembly. The chlorine atoms can also participate in halogen bonding, a non-covalent interaction that has gained increasing attention in crystal engineering.

By modifying the core structure, for example, by converting the formyl group into a carboxylic acid or an oxime, the hydrogen bonding patterns can be systematically altered, allowing for the rational design of supramolecular architectures with specific topologies and properties. These assemblies can have potential applications in areas such as gas storage, separation, and sensing.

When used as a ligand for metal ions, this compound can also be employed in the construction of metal-organic frameworks (MOFs). The coordination of the hydroxyl and formyl groups to metal centers can lead to the formation of extended, porous networks. The dichlorophenyl groups would line the pores of the MOF, influencing the size, shape, and chemical environment of the cavities, which could be exploited for selective guest binding and catalysis.

Monomer or Intermediate in the Synthesis of Functional Polymeric Materials

The bifunctional nature of this compound allows it to be used as a monomer or an intermediate in the synthesis of functional polymers. The phenolic hydroxyl group and the formyl group can be utilized in various polymerization reactions.

For instance, the hydroxyl group can react with epoxides or isocyanates in step-growth polymerization to form polyethers or polyurethanes, respectively. The formyl group can be used in condensation polymerizations, for example, with phenols to form phenolic resins.

Alternatively, the molecule can be chemically modified to introduce polymerizable groups. For example, the hydroxyl group can be reacted with acryloyl chloride to introduce a polymerizable acrylate group. The resulting monomer can then be polymerized via free-radical polymerization to yield a polymer with pendant dichlorophenyl-formylphenol units.

The properties of the resulting polymers, such as their thermal stability, solubility, and refractive index, would be influenced by the rigid and halogenated structure of the monomer. These polymers could find applications as high-performance plastics, flame retardants, or materials for optical applications.

Design and Synthesis of Derivatives for Optoelectronic Applications (focus on synthetic strategy, not device properties)

The extended π-conjugated system of the biphenyl-like structure in this compound suggests its potential as a scaffold for the synthesis of molecules with interesting optoelectronic properties. By extending the conjugation through chemical modifications, derivatives with tailored absorption and emission characteristics can be prepared.

A common synthetic strategy to enhance conjugation is through the Knoevenagel condensation of the formyl group with active methylene (B1212753) compounds, such as malononitrile or cyanoacetates. This reaction introduces a carbon-carbon double bond and extends the π-system, often leading to a red-shift in the absorption and fluorescence spectra.

Another approach is to utilize the formyl and hydroxyl groups to synthesize heterocyclic systems that are known to be fluorescent, such as coumarins or quinolines. For example, a Pechmann condensation with an activated acetic acid derivative could yield a coumarin core, while a Friedländer annulation with a suitable ketone could lead to a quinoline derivative.

Future Research Directions and Perspectives for 5 3,5 Dichlorophenyl 2 Formylphenol

Exploration of Unconventional Synthetic Methodologies

The efficient and sustainable synthesis of 5-(3,5-Dichlorophenyl)-2-formylphenol and its derivatives is paramount for enabling further research. Future investigations should move beyond traditional batch syntheses and explore modern, unconventional methodologies such as flow chemistry and photoredox catalysis.

Flow Chemistry: Continuous flow processes offer significant advantages over batch reactions, including enhanced safety, scalability, and precise control over reaction parameters. A promising avenue for the synthesis of functionalized biaryls, including the target compound, involves the use of flow reactors. For instance, a continuous flow protocol for the preparation of benzyne (B1209423) intermediates has been developed, which can then be trapped with various nucleophiles to generate functionalized biaryls. d-nb.infobeilstein-journals.orglookchem.com This approach could be adapted for the synthesis of this compound, potentially leading to higher yields and purity.

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Proposed) | Reference |

| Reaction Time | Hours to days | Minutes | d-nb.infobeilstein-journals.org |

| Scalability | Limited | Readily scalable | d-nb.infobeilstein-journals.org |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate consumption of reactive intermediates | d-nb.infobeilstein-journals.org |